

what is TRC051384 and how does it work

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Compound of Interest		
Compound Name:	TRC051384	
Cat. No.:	B15583636	Get Quote

An In-depth Technical Guide to TRC051384

Introduction

TRC051384 is a novel small-molecule compound, belonging to the substituted 2-propen-1-one class, that has been identified as a potent inducer of Heat Shock Protein 70 (HSP70)[1][2]. It is under investigation for its significant neuroprotective effects, particularly in the context of ischemic stroke[1][3]. **TRC051384** activates Heat Shock Factor 1 (HSF1), the primary transcription factor for HSP70, leading to elevated chaperone and anti-inflammatory activities[1]. Research has demonstrated its ability to reduce neuronal injury and improve survival in preclinical models of stroke, even when administered hours after the ischemic event[1][2].

Core Mechanism of Action

The primary mechanism of **TRC051384** revolves around the induction of the cellular stress response, specifically the upregulation of HSP70. This protein plays a crucial role in protein folding, preventing aggregation of misfolded proteins, and protecting cells from various stressors, including ischemia[1][4].

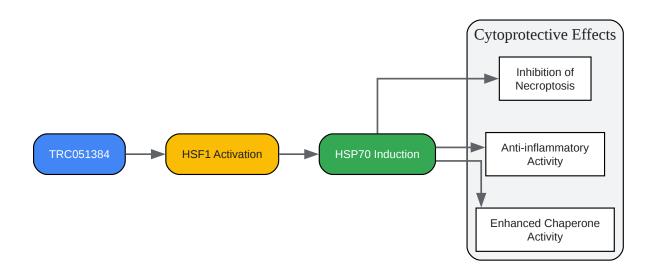
The signaling cascade initiated by **TRC051384** is as follows:

- HSF1 Activation: TRC051384 activates Heat Shock Factor 1 (HSF1)[1].
- HSP70 Induction: Activated HSF1 translocates to the nucleus and binds to heat shock elements in the promoter region of the HSP70 gene, leading to a significant increase in



HSP70 mRNA and protein levels[3].

- Cytoprotective Effects: The resulting elevation in HSP70 provides cytoprotection through several downstream effects:
 - Enhanced Chaperone Activity: HSP70 helps refold denatured proteins and prevent protein aggregation, which is critical during the cellular stress of an ischemic event[1][4].
 - Anti-inflammatory Activity: TRC051384 has been shown to inhibit the expression of proinflammatory cytokines like TNF-α[3].
 - Inhibition of Necroptosis: The compound exhibits protective effects against neuronal trauma by inhibiting necroptosis, a form of programmed necrosis[3][5].



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Caption: Primary signaling pathway of **TRC051384** leading to cytoprotection.

Modulation of Mitochondrial Apoptotic Pathway

Further research has elucidated a more specific mechanism by which HSP70 induction via **TRC051384** confers protection, particularly in the context of compression-induced apoptosis in nucleus pulposus (NP) cells. This pathway highlights a link between HSP70 and mitochondrial homeostasis.

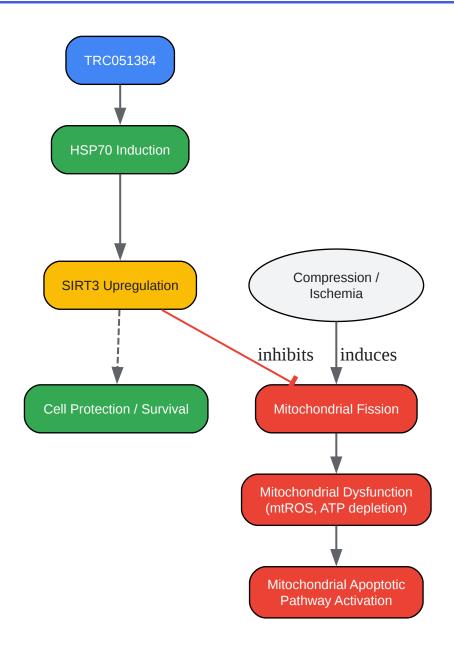




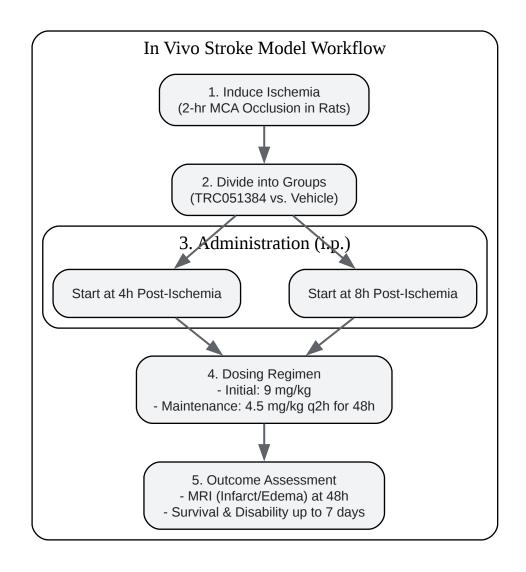


- HSP70 and SIRT3: Treatment with **TRC051384** to induce HSP70 has been shown to upregulate the expression of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase[6][7].
- Mitochondrial Fission Suppression: SIRT3 plays a role in suppressing mitochondrial fission, the process by which mitochondria divide[6][8]. By upregulating SIRT3, HSP70 inhibits excessive mitochondrial fission that is often triggered by cellular stress[6].
- Inhibition of Apoptosis: The suppression of mitochondrial fission prevents mitochondrial dysfunction, reduces the production of mitochondrial reactive oxygen species (mtROS), and ultimately inhibits the activation of the mitochondrial apoptotic pathway, characterized by the release of pro-apoptotic factors like cytochrome c and the activation of caspases[7].









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